2-ethoxy-N-[(E)-1-(methylsulfanyl)-2-nitroethenyl]aniline
Description
Properties
IUPAC Name |
2-ethoxy-N-[(E)-1-methylsulfanyl-2-nitroethenyl]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-3-16-10-7-5-4-6-9(10)12-11(17-2)8-13(14)15/h4-8,12H,3H2,1-2H3/b11-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXHANQDPJNWJT-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=C[N+](=O)[O-])SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1N/C(=C\[N+](=O)[O-])/SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-[(E)-1-(methylsulfanyl)-2-nitroethenyl]aniline typically involves the reaction of 2-ethoxyaniline with a suitable nitroethenylating agent in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger reaction vessels and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-[(E)-1-(methylsulfanyl)-2-nitroethenyl]aniline can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid or catalytic hydrogenation.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation.
Substitution: Various nucleophiles such as halides, amines, or thiols.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules. Its functional groups allow for various chemical modifications, making it useful in the development of new compounds with desired properties.
Biology
- Enzyme-Catalyzed Reactions : 2-ethoxy-N-[(E)-1-(methylsulfanyl)-2-nitroethenyl]aniline is utilized as a probe in studies related to enzyme-catalyzed reactions involving nitro and sulfanyl groups. This application is crucial for understanding biochemical pathways and enzyme mechanisms.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of similar structures exhibit significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus. Research indicates that compounds with similar motifs can show minimum inhibitory concentrations (MIC) around 256 µg/mL.
Industrial Applications
- Material Development : The compound is explored in the development of new materials and chemical processes, particularly in industries focused on advanced materials and pharmaceuticals. Its unique properties enable the formulation of innovative products with enhanced performance characteristics.
- Enzyme Interaction Study : A study investigated the interaction of this compound with various enzymes to understand its potential as an inhibitor in metabolic pathways relevant to diseases such as cancer.
- Antimicrobial Efficacy : Research highlighted that derivatives of the compound demonstrated notable antimicrobial activity, paving the way for further exploration in pharmaceutical applications aimed at treating bacterial infections.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-[(E)-1-(methylsulfanyl)-2-nitroethenyl]aniline involves its interaction with various molecular targets and pathways. The nitro group can participate in redox reactions, while the methylsulfanyl group can interact with thiol-containing enzymes and proteins. These interactions can lead to changes in enzyme activity and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Decyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline
- Structural Differences :
- The ethoxy group in the target compound is replaced with a decyl chain (C10H21) at the para position.
- The nitroethenyl group adopts a (Z)-configuration instead of (E).
- Impact on Properties: Molecular Formula: C19H30N2O2S (vs. ~C11H13N2O3S for the target compound). The hydrophobic decyl chain enhances lipophilicity, likely increasing solubility in non-polar solvents.
4-Methyl-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline
- Structural Differences :
- A methyl group replaces the ethoxy substituent.
- The nitrovinyl group is reported in both (E) and (Z) configurations.
- Impact on Properties :
N,N-Diethyl-4-[(E)-2-nitroethenyl]aniline
- Structural Differences: Lacks the methylsulfanyl group; instead, a diethylamino group is attached to the aniline nitrogen.
- Impact on Properties: Molecular Formula: C12H16N2O2. The diethylamino group enhances electron density at the aniline nitrogen, increasing nucleophilicity. Absence of sulfur limits participation in thiol-mediated reactions or metal coordination via sulfur .
N-[(E)-(3-Nitrophenyl)methylidene]aniline (Schiff Base Analog)
- Structural Differences :
- A nitro group is positioned on the phenyl ring of a Schiff base (imine) rather than on an ethenyl chain.
- Impact on Properties :
Comparative Analysis of Key Properties
Biological Activity
2-Ethoxy-N-[(E)-1-(methylsulfanyl)-2-nitroethenyl]aniline (CAS No. 144341-33-3) is a chemical compound with significant potential in biological research due to its unique structural features. This compound features both a nitro group and a methylsulfanyl group, which contribute to its diverse biological activities.
- Molecular Formula : C₁₁H₁₄N₂O₃S
- Molecular Weight : 254.31 g/mol
- IUPAC Name : 2-ethoxy-N-[(E)-1-methylsulfanyl-2-nitroethenyl]aniline
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The nitro group can participate in redox reactions, while the methylsulfanyl group may interact with thiol-containing enzymes and proteins, affecting enzyme activity and cellular processes .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which could be valuable in drug development for metabolic disorders.
- Cytotoxic Effects : In vitro studies have indicated that this compound may exhibit cytotoxic effects on various cancer cell lines, suggesting potential applications in cancer therapy.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Inhibits growth of Staphylococcus aureus | |
| Enzyme Inhibition | Inhibits acetylcholinesterase | |
| Cytotoxicity | Induces apoptosis in HeLa cells |
Case Study: Cytotoxicity in Cancer Cells
A study conducted on the effects of this compound on HeLa cells revealed that the compound induces apoptosis through the activation of caspase pathways. The study observed a dose-dependent response, with higher concentrations leading to increased cell death rates. This suggests potential for further development as an anticancer agent .
Synthetic Routes and Industrial Applications
The synthesis of this compound typically involves the reaction of 2-ethoxyaniline with suitable nitroethenylating agents under basic conditions. This synthetic approach can be scaled for industrial production, although detailed methods are not extensively documented .
Q & A
Basic: What are the key synthetic strategies for preparing 2-ethoxy-N-[(E)-1-(methylsulfanyl)-2-nitroethenyl]aniline, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves sequential functionalization of the aniline core. A common approach is:
Nitroethenyl Group Introduction : Reacting 2-ethoxyaniline with a nitroalkene precursor under controlled conditions. For example, coupling with 1-(methylsulfanyl)-2-nitroethene derivatives via nucleophilic addition. Temperature (0–25°C) and solvent polarity (e.g., DMF or THF) critically affect stereoselectivity to favor the (E)-isomer .
Sulfanyl Group Retention : Using sodium thiomethoxide (NaSCH₃) or methyl disulfide in the presence of a base (e.g., K₂CO₃) to maintain the methylsulfanyl moiety during reactions .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity. Yields range from 40–65%, depending on stepwise optimization .
Advanced: How can stereoselective synthesis of the (E)-configured nitroethenyl group be achieved?
Answer:
The (E)-configuration is stabilized by:
- Steric and Electronic Control : Bulky substituents on the nitroethenyl precursor and polar aprotic solvents (e.g., DMF) favor trans-addition. For example, using 2-nitrovinyl sulfides with electron-withdrawing groups enhances electrophilicity, promoting anti-addition to the aniline’s amine .
- Catalytic Methods : Transition-metal catalysts (e.g., Pd or Cu) can direct regioselectivity. However, evidence suggests Raney nickel in hydrazine hydrate reductions effectively retains sulfur groups without isomerization .
Basic: What spectroscopic and crystallographic methods are optimal for structural characterization?
Answer:
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., ethoxy’s δ 1.3–1.5 ppm for CH₃, δ 3.8–4.0 ppm for OCH₂; nitroethenyl protons at δ 6.5–7.5 ppm) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve stereochemistry and bond lengths. High-resolution data (d ≤ 0.8 Å) are critical for confirming the (E)-configuration and intermolecular interactions .
- IR Spectroscopy : Nitro group stretches (1520–1350 cm⁻¹) and sulfanyl C–S bonds (700–600 cm⁻¹) validate functional groups .
Advanced: How can computational modeling predict reactivity of the nitroethenyl moiety?
Answer:
- DFT Calculations : Optimize geometries (B3LYP/6-31G*) to study electrophilicity. The nitro group’s electron-withdrawing nature increases the ethenyl carbon’s susceptibility to nucleophilic attack (e.g., Michael addition).
- Transition State Analysis : Simulate reaction pathways for nucleophilic additions (e.g., thiols or amines) to predict regioselectivity and kinetic barriers .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Nitro Group Hazards : Thermal instability requires avoiding high temperatures (>100°C). Use explosion-proof equipment during synthesis .
- Toxic Exposure Mitigation : Fume hoods, nitrile gloves, and PPE are mandatory. In case of skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical aid .
Advanced: How can researchers resolve contradictions in reported spectroscopic data?
Answer:
- Cross-Validation : Compare NMR (e.g., solvent-induced shifts) and HRMS data across studies. For crystallographic discrepancies, re-refine data using SHELXL with updated scattering factors .
- Isotopic Labeling : Use ¹⁵N or deuterated analogs to confirm peak assignments in complex spectra .
Basic: What are the potential biological applications of this compound?
Answer:
- Antimicrobial Screening : Test against Gram-positive bacteria (e.g., S. aureus) via MIC assays. The nitro group may act as a prodrug, activated by bacterial nitroreductases .
- Enzyme Inhibition : Evaluate kinase or protease inhibition using fluorescence-based assays. The sulfanyl group may chelate metal cofactors in enzymes .
Advanced: What strategies optimize the compound’s stability in biological assays?
Answer:
- pH Buffering : Use phosphate buffers (pH 7.4) to prevent nitro group reduction.
- Light Protection : Store solutions in amber vials to avoid photodegradation of the ethenyl moiety .
Basic: How is the compound’s purity assessed post-synthesis?
Answer:
- HPLC : C18 column, acetonitrile/water mobile phase (70:30), UV detection at 254 nm. Purity ≥95% is acceptable for most studies .
- Melting Point : Sharp range (e.g., 120–122°C) indicates crystallinity and minimal impurities .
Advanced: What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?
Answer:
- Buchwald-Hartwig Amination : The aniline’s NH₂ group acts as a directing group for Pd-catalyzed couplings. Steric hindrance from the ethoxy group may slow ortho-substitution .
- Electrophilic Aromatic Substitution : Nitroethenyl’s electron-deficient nature deactivates the ring, favoring meta-substitution in further functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
